molecular formula C18H18BClO3 B13415552 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran

Cat. No.: B13415552
M. Wt: 328.6 g/mol
InChI Key: TXOOMABZJMJEBS-UHFFFAOYSA-N
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Description

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a dibenzofuran core substituted with a chloro group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran, which is chlorinated to introduce the chloro group at the desired position.

    Borylation: The chlorinated dibenzofuran is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolane moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.

Major Products

    Substituted Dibenzofurans: Resulting from substitution reactions.

    Biaryl Compounds: Formed through cross-coupling reactions.

Scientific Research Applications

3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran primarily involves its reactivity in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, which, in the presence of a palladium catalyst, forms a boronate complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H18BClO3

Molecular Weight

328.6 g/mol

IUPAC Name

2-(3-chlorodibenzofuran-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)13-9-11(20)10-15-16(13)12-7-5-6-8-14(12)21-15/h5-10H,1-4H3

InChI Key

TXOOMABZJMJEBS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C4=CC=CC=C4O3)Cl

Origin of Product

United States

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